molecular formula C12H16O6 B13622298 2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid

2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid

Cat. No.: B13622298
M. Wt: 256.25 g/mol
InChI Key: JRWYCFNNGQYYOU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O6 It is a derivative of propanoic acid and features a hydroxy group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,4-Trimethoxyphenyl)propanoic acid
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid
  • 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid

Uniqueness

2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid is unique due to the specific arrangement of its hydroxy and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

2-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O6/c1-16-9-5-4-7(6-8(13)12(14)15)10(17-2)11(9)18-3/h4-5,8,13H,6H2,1-3H3,(H,14,15)

InChI Key

JRWYCFNNGQYYOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(C(=O)O)O)OC)OC

Origin of Product

United States

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